(2R,4R)-2,4-dimethylazetidine
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Overview
Description
(2R,4R)-2,4-Dimethylazetidine is a chiral azetidine derivative characterized by the presence of two methyl groups at the 2 and 4 positions of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2,4-dimethylazetidine can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the resolution of racemic mixtures using chiral acids or bases can yield the desired enantiomer. Additionally, asymmetric hydrogenation of suitable precursors using chiral catalysts has been reported as an efficient method for obtaining this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-2,4-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the azetidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is often employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidinones, while substitution reactions can introduce various functional groups, leading to a wide range of azetidine derivatives .
Scientific Research Applications
(2R,4R)-2,4-Dimethylazetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (2R,4R)-2,4-dimethylazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as an agonist or antagonist of certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the azetidine ring .
Comparison with Similar Compounds
(2R,4R)-2,4-Dimethylpyrrolidine: A five-membered ring analog with similar stereochemistry.
(2R,4R)-2,4-Dimethylpiperidine: A six-membered ring analog with similar stereochemistry.
(2R,4R)-2,4-Dimethylazetidinone: An oxidized derivative of (2R,4R)-2,4-dimethylazetidine .
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities and chemical reactivity .
Properties
IUPAC Name |
(2R,4R)-2,4-dimethylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIDADKMTAZBST-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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